3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-fluorobenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-fluorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by its complex structure, which includes multiple aromatic rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-fluorobenzyl)-1H-pyrazole typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, ethyl acetoacetate, and 2-fluorobenzyl bromide. The synthesis can be summarized in the following steps:
Condensation Reaction: 3,4-dimethoxybenzaldehyde reacts with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Substitution Reaction: The pyrazole derivative is then subjected to a substitution reaction with 2-fluorobenzyl bromide in the presence of a base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-fluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or nitro compounds.
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-fluorobenzyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-fluorobenzyl)-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole: Lacks the 2-fluorobenzyl group.
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(2-fluorobenzyl)-1H-pyrazole: Contains a methyl group instead of an ethyl group.
Uniqueness
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-fluorobenzyl)-1H-pyrazole is unique due to the presence of both the 2-fluorobenzyl and ethyl groups, which may contribute to its distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C28H29FN2O4 |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[(2-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C28H29FN2O4/c1-6-21-27(18-11-13-23(32-2)25(15-18)34-4)30-31(17-20-9-7-8-10-22(20)29)28(21)19-12-14-24(33-3)26(16-19)35-5/h7-16H,6,17H2,1-5H3 |
InChI Key |
KWSXKSODRHAQOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3F)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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